(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide
Brand Name: Vulcanchem
CAS No.: 26377-76-4
VCID: VC20762082
InChI: InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H
SMILES: C1=CC=C2C(=C1)C(=CN2)SC(=N)N.I
Molecular Formula: C9H10IN3S
Molecular Weight: 319.17 g/mol

(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide

CAS No.: 26377-76-4

Cat. No.: VC20762082

Molecular Formula: C9H10IN3S

Molecular Weight: 319.17 g/mol

* For research use only. Not for human or veterinary use.

(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide - 26377-76-4

Specification

CAS No. 26377-76-4
Molecular Formula C9H10IN3S
Molecular Weight 319.17 g/mol
IUPAC Name [amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide
Standard InChI InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H
Standard InChI Key LQKOQCZXEQTTIW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)SC(=N)N.I
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-]

Introduction

(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide is a chemical compound characterized by its unique structural components, which include an indole ring, a sulfanyl group, and a methanimidamide moiety. This compound is denoted by the chemical formula C9_9
H10_{10}
I N3_3
S and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzyme inhibition.

Synthesis of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide

The synthesis typically involves the reaction of indole-3-thiol with methanimidamide in the presence of hydroiodic acid. The reaction conditions are critical for optimizing yield and purity.

Synthetic Route

  • Reagents: Indole-3-thiol, methanimidamide, hydroiodic acid.

  • Conditions: Heating under controlled temperature and pH.

  • Purification: Crystallization or chromatography methods are employed to isolate the product.

Biological Activity

Research indicates that (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide exhibits significant biological activity, particularly in inhibiting specific enzymes.

Mechanisms of Action

  • Enzyme Inhibition: The compound shows inhibitory activity against trypsin and acetylcholinesterase, which are relevant in protein digestion and neurodegenerative diseases, respectively.

Table 2: Biological Evaluation

EnzymeInhibition Activity
TrypsinYes
AcetylcholinesteraseYes

Anticancer Potential

Preclinical studies have demonstrated the compound's efficacy against various cancer types, making it a candidate for further investigation as an anticancer agent.

Cancer Types and Study Findings

Cancer TypeStudy Findings
Breast CancerInhibitory effects on tumor growth observed
Lung CancerInduction of apoptosis in cancer cells
Colon CancerModulation of signaling pathways related to growth

Comparison with Similar Compounds

The uniqueness of (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide lies in its combination of both sulfanyl and amidine functionalities within an indole framework. This enhances its biological activity compared to structurally similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
IndoleBasic indole structureFound in many natural products
ThioindoleIndole with sulfur substituentEnhanced reactivity due to sulfur
AmidinoindoleIndole with amidine groupStrong enzyme inhibition properties

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